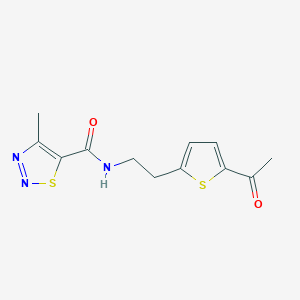

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to a 2-(5-acetylthiophen-2-yl)ethyl side chain.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-7-11(19-15-14-7)12(17)13-6-5-9-3-4-10(18-9)8(2)16/h3-4H,5-6H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMRQOZMILMXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Coupling of the Rings: The thiophene and thiadiazole rings are then coupled through a series of reactions, including acylation and amidation, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of microwave irradiation to accelerate reactions and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential biological activities , which include:

- Anticancer Activity : Preliminary studies suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may inhibit specific enzymes or receptors involved in cancer pathways. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. It may interact with bacterial enzymes or cell membranes, leading to bactericidal effects. This makes it a candidate for further exploration as an antimicrobial agent .

- Anti-inflammatory Effects : There are indications that this compound could modulate inflammatory pathways, making it relevant for conditions characterized by inflammation.

Materials Science

In addition to its medicinal applications, this compound is explored in materials science for:

- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic semiconductors. Its ability to form thin films and conduct electricity can be harnessed in electronic devices.

- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, this compound may also be utilized in the development of OLEDs, contributing to advancements in display technologies.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes is essential for maximizing yield and reducing production costs in industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The 1,2,3-thiadiazole-5-carboxamide scaffold is a common feature in several bioactive compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Pharmacological and Mechanistic Insights

- Ion Channel Modulation :

- Anti-Inflammatory Activity :

- Anticancer Potential: Thiazole-thiadiazole hybrids in show potent activity against HepG-2 cells. The acetylthiophen moiety in the target compound could enhance cytotoxicity via metabolic activation .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability :

- Thiophene rings are prone to oxidation, which could affect the target compound’s half-life compared to Org 214007-0’s rigid azepine structure .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 5-acetylthiophene derivatives and thiadiazole precursors. The general synthetic route includes:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Acetylation : The introduction of the acetyl group at the thiophene moiety is done using acetic anhydride or acetyl chloride.

- Final Coupling : The final product is obtained by coupling the thiadiazole derivative with an ethyl amine.

Antioxidant Activity

Research indicates that compounds within the thiadiazole family exhibit notable antioxidant properties. For instance, studies have shown that derivatives with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro tests reveal that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Antitumor Activity

Several studies have investigated the antitumor potential of thiadiazole derivatives. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance and prevents oxidative damage.

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. This indicates a promising potential for further development as an antimicrobial agent .

Study 2: Antitumor Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at a concentration of 50 µM, the compound reduced cell viability by approximately 70%, suggesting strong antitumor properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.